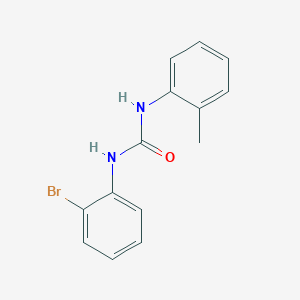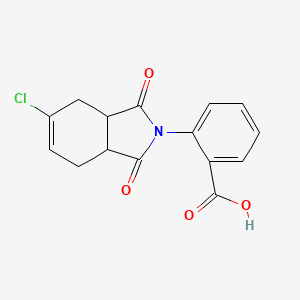![molecular formula C17H18N4O5 B5082730 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5082730.png)
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a nitro group, and a diazinane trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the nitro group and the diazinane trione core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring and diazinane trione core may also contribute to the compound’s biological activity by binding to specific receptors or enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-fluoro-pyrazole-4-carbonyl fluoride: Shares the 1,3-dimethyl substitution pattern but differs in the core structure and functional groups.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring but have different substituents and core structures.
Uniqueness
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18-15(22)12(16(23)19(2)17(18)24)9-11-5-6-13(14(10-11)21(25)26)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBRXOOEPZIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B5082658.png)
![N-{1-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5082670.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5082677.png)
![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5082681.png)
![Methyl 6a-methyl-5-(2-methylphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5082689.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5082702.png)
![4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5082711.png)



![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)
![1-(4-Methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5082763.png)
